5-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
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Description
The compound “5-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one” is a complex organic molecule. It is related to a class of compounds known as cinnolines . Cinnolines and their derivatives have received considerable interest due to their wide range of pharmacological profiles, including antibacterial, antitumor, antifungal, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of similar compounds involves the intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) . The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .Scientific Research Applications
Synthesis and Antibacterial Efficacy
A novel bis(pyrazole-benzofuran) hybrid featuring a piperazine linker was synthesized, demonstrating potent antibacterial activity against various bacterial strains, including E. coli, S. aureus, and S. mutans. This compound exhibited superior biofilm inhibition and MurB enzyme inhibitory activities, suggesting potential applications in addressing bacterial resistance and biofilm-associated infections (Mekky & Sanad, 2020).
Antitumor Activity
Research on pyrimidinyl pyrazole derivatives, including 3-phenylpiperazinyl-1-trans-propenes, showed significant cytotoxicity against various tumor cell lines, indicating promising antitumor properties. These compounds were effective in vitro and exhibited potential as therapeutic agents against human carcinoma without causing adverse effects in animal models (Naito et al., 2005).
Herbicidal Applications
3H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives were synthesized and showed excellent herbicidal activity and potent inhibition against protoporphyrinogen oxidase, a key enzyme in plant chlorophyll synthesis. These findings suggest potential applications in agricultural herbicides, contributing to the management of weed resistance (Li et al., 2008).
Molecular Structure and Biological Activities
Studies on s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties have provided insights into their molecular structures and biological activities. Such compounds exhibit diverse interactions at the molecular level, leading to potential applications in the development of new pharmaceuticals and agrochemicals (Shawish et al., 2021).
Antibacterial Agents Synthesis
Chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones were synthesized and screened for antibacterial activity, contributing to the discovery of new agents with potential application in combating bacterial infections (Solankee & Patel, 2004).
properties
IUPAC Name |
5-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-2-(4-propan-2-ylphenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34FN5O2/c1-20(2)21-3-5-22(6-4-21)25-19-26-28(36)33(17-18-34(26)30-25)12-11-27(35)32-15-13-31(14-16-32)24-9-7-23(29)8-10-24/h3-10,17-18,20,25-26,30H,11-16,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUPDAQKIJNZQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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